molecular formula C15H17N3O4S2 B3469028 N-(4-methyl-1,3-thiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide

N-(4-methyl-1,3-thiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide

Cat. No. B3469028
M. Wt: 367.4 g/mol
InChI Key: YDQCGLWIFKPBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-1,3-thiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide, also known as MTB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been found to have antitumor, anti-inflammatory, and antifungal properties.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide is not fully understood. However, it has been found to inhibit the activity of several enzymes such as carbonic anhydrase and metalloproteinases, which are involved in various physiological processes. It has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation by inhibiting the activation of NF-κB. Additionally, this compound has been found to inhibit the growth of fungi by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

N-(4-methyl-1,3-thiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments. It has been found to have a broad range of biological activities, making it useful for studying various physiological processes. It is also relatively easy to synthesize and purify, making it readily available for research. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide. One potential area of study is its potential use in combination with other drugs for cancer treatment. Another potential area of study is its use in treating other inflammatory diseases such as psoriasis and Crohn's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)-4-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have antitumor properties and has been shown to inhibit the growth of various cancer cell lines. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been found to have antifungal properties and has been studied for its potential use in treating fungal infections.

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-11-10-23-15(16-11)17-14(19)12-2-4-13(5-3-12)24(20,21)18-6-8-22-9-7-18/h2-5,10H,6-9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQCGLWIFKPBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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